Cas no 1234784-40-7 ((S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol)

1234784-40-7 structure
Nome del prodotto:(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
- D08458
- 1234784-40-7
- (S)-(6-methoxy-4-quinolyl)-[(3S)-7-vinyl-4-azabicyclo[3.2.1]octan-3-yl]methanol
- Quinact
- CHEBI:182417
- (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- CHEMBL21578
- Lopac0_001009
- SCHEMBL17664740
- Quinidine (BAN)
- A831087
- LOUPRKONTZGTKE-NBGVHYBESA-N
- C06527
- SCHEMBL2760464
- SPBio_002379
- TCMDC-131239
- BRD-A17470778-001-02-9
- Kinidin (TN)
- SR-01000075163-5
- Quinidine sulfate
- HMS1989J09
- Prestwick0_000280
- Prestwick2_000280
- EN300-24442275
- Quinaglute
- Prestwick1_000280
- SR-01000075163
- GNF-PF-5459
- BDBM50410855
- (S)-[(2R,5R)-5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHANOL
- SR-01000075163-1
- BSPBio_001467
-
- Inchi: 1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1
- Chiave InChI: LOUPRKONTZGTKE-NBGVHYBESA-N
- Sorrisi: O[C@@H](C1C=CN=C2C=CC(=CC=12)OC)[C@H]1CC2CCN1C[C@@H]2C=C
Proprietà calcolate
- Massa esatta: 324.183778013g/mol
- Massa monoisotopica: 324.183778013g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 457
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 45.6Ų
(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24442275-0.05g |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
1234784-40-7 | 95% | 0.05g |
$101.0 | 2024-06-19 |
(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Letteratura correlata
-
1. Heterosynthon mediated tailored synthesis of pharmaceutical complexes: a solid-state NMR approachMujeeb Khan,Volker Enkelmann,Gunther Brunklaus CrystEngComm 2011 13 3213
1234784-40-7 ((S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol) Prodotti correlati
- 2219376-23-3(4-Bromo-1-benzothiophene-2-sulfonyl fluoride)
- 1512331-13-3(3-(3-cyclopropylphenyl)-2-methylpropanoic acid)
- 1423024-53-6(2-amino-N-(2-methylcyclohexyl)pentanamide hydrochloride)
- 865425-40-7(4-(4-bromophenyl)-6-(difluoromethyl)-2-(ethanesulfonyl)pyrimidine)
- 1805972-50-2(4-(Bromomethyl)-3-cyano-2-(difluoromethyl)-6-methylpyridine)
- 124602-03-5(2-(2-methylpropyl)pyrrolidine)
- 2137958-54-2(4-methyl-1-({spiro2.2pentan-1-yl}methyl)-1H-pyrazol-3-amine)
- 1261235-80-6((3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride)
- 1698535-33-9(Benzoic acid, 2-amino-4-bromo-3,6-difluoro-)
- 41220-43-3(1-(1-benzylpiperidin-4-yl)-3-methylurea)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
